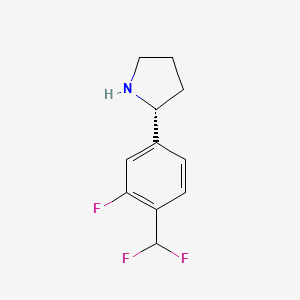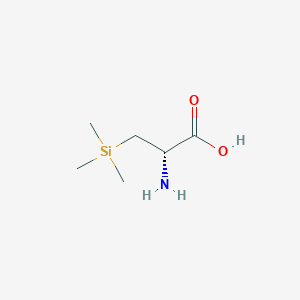
(2S)-2-Amino-3-(trimethylsilyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-(trimethylsilyl)propanoic acid is a chemical compound characterized by the presence of an amino group and a trimethylsilyl group attached to a propanoic acid backbone. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of propanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of (2S)-2-Amino-3-(trimethylsilyl)propanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(trimethylsilyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Fluoride sources like tetrabutylammonium fluoride are employed to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
(2S)-2-Amino-3-(trimethylsilyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-Amino-3-(trimethylsilyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and bioavailability, facilitating its interaction with biological molecules. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)propanoic acid: Similar structure but lacks the amino group.
2,2,3,3-Tetradeuteropropionic acid: Deuterated version used in NMR spectroscopy.
Tetramethylsilane: Used as an internal standard in NMR spectroscopy.
Uniqueness
(2S)-2-Amino-3-(trimethylsilyl)propanoic acid is unique due to the presence of both an amino group and a trimethylsilyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H15NO2Si |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-trimethylsilylpropanoic acid |
InChI |
InChI=1S/C6H15NO2Si/c1-10(2,3)4-5(7)6(8)9/h5H,4,7H2,1-3H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
MNHNHHIHUYPXHP-RXMQYKEDSA-N |
Isomeric SMILES |
C[Si](C)(C)C[C@H](C(=O)O)N |
Canonical SMILES |
C[Si](C)(C)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Amino-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13326613.png)
![{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13326619.png)
![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane](/img/structure/B13326621.png)




![8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline](/img/structure/B13326640.png)
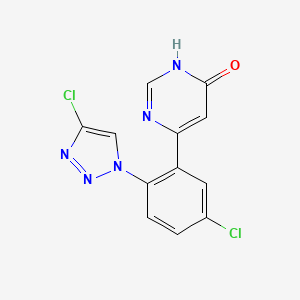
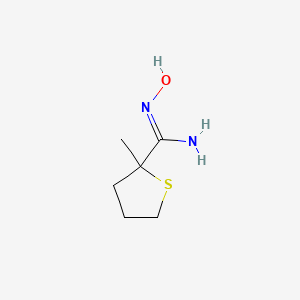
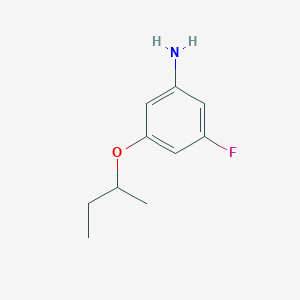
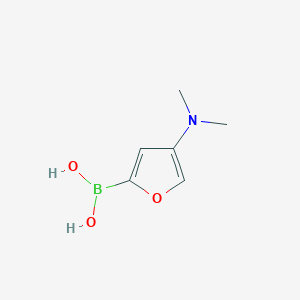
![Benzyl (1-oxa-7-azaspiro[3.5]nonan-3-yl)carbamate](/img/structure/B13326677.png)
